

Application Notes: The Utility of N-Hydroxy-4-nitrophthalimide in Advanced Coupling Reactions

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Compound of Interest

Compound Name: *N*-Hydroxy-4-nitrophthalimide

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Introduction

N-Hydroxy-4-nitrophthalimide (4-NO₂-NHPI) is a derivative of N-hydroxyphthalimide (NHPI) that serves as a crucial reagent in modern organic synthesis, particularly in the realm of coupling reactions. Its primary function is to activate carboxylic acids, converting them into active esters. This activation facilitates the formation of new chemical bonds, most notably amide and carbon-carbon bonds, under mild conditions. The presence of the nitro group at the 4-position modulates the electronic properties of the phthalimide ring, influencing the reactivity and reduction potential of the corresponding active esters. These characteristics make 4-NO₂-NHPI and its derivatives valuable tools in peptide synthesis, drug discovery, and materials science.

Core Applications

The applications of **N-Hydroxy-4-nitrophthalimide** in coupling reactions are diverse, primarily revolving around the synthesis and subsequent reaction of NHP-esters.

- **Peptide Synthesis:** A foundational application of N-hydroxyimide derivatives is in peptide synthesis.^{[1][2]} Carboxylic acids of N-protected amino acids are coupled with 4-NO₂-NHPI to form active esters. These esters are stable enough to be isolated yet sufficiently reactive to couple with the free amino group of another amino acid, forming a peptide bond with high

efficiency and minimal racemization.[3][4] The N-hydroxyphthalimide is released as a leaving group during the amide bond formation.[1]

- **Redox-Active Ester Synthesis for Decarboxylative Cross-Coupling:** A more contemporary application is the formation of redox-active esters (RAEs).[5] These esters, when derived from aliphatic carboxylic acids and 4-NO₂-NHPI, can undergo single-electron reduction to generate alkyl radicals via decarboxylation.[6] These radicals are versatile intermediates for forming new C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are prevalent in pharmaceutical compounds.[7][8] This methodology has been successfully applied in nickel-catalyzed cross-coupling reactions.[7][8][9]
- **Cross-Dehydrogenative Coupling (CDC):** N-hydroxyphthalimide and its derivatives can act as catalysts or reagents in CDC reactions. These reactions involve the formation of a bond between two C-H bonds, typically under oxidative conditions.[10][11][12] The phthalimide-N-oxyl (PINO) radical, generated from NHPI, is a key intermediate in these transformations, capable of abstracting hydrogen atoms to initiate the coupling process.[13]

Advantages in Drug Development

The use of 4-NO₂-NHPI in coupling reactions offers several advantages for researchers in drug development:

- **Mild Reaction Conditions:** Many coupling reactions involving 4-NO₂-NHPI esters proceed under mild conditions, which helps to preserve sensitive functional groups within complex drug molecules.
- **High Functional Group Tolerance:** Modern protocols, particularly in nickel-catalyzed cross-couplings, demonstrate excellent tolerance for a wide range of functional groups, including esters, nitriles, and anilines.[8]
- **Stereochemical Control:** In peptide synthesis, the use of N-hydroxyimide additives minimizes racemization at the stereogenic center of the amino acid.[3] Enantioselective cross-coupling reactions have also been developed, yielding products with high enantiomeric excess.[7][8]
- **Access to Novel Chemical Space:** Decarboxylative coupling methods provide a means to utilize abundant carboxylic acids as starting materials for the synthesis of complex molecules, expanding the accessible chemical space for drug discovery.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-NO₂-NHPI Active Ester

This protocol describes the activation of a generic carboxylic acid using **N-Hydroxy-4-nitrophthalimide** and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

- Carboxylic acid (1.0 eq)
- **N-Hydroxy-4-nitrophthalimide** (1.1 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
- Stir bar
- Round-bottom flask
- Ice bath

Procedure:

- To a clean, dry round-bottom flask, add the carboxylic acid and **N-Hydroxy-4-nitrophthalimide**.
- Dissolve the solids in a minimal amount of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0 °C using an ice bath.
- In a separate flask, dissolve DCC in the anhydrous solvent.

- Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
- A white precipitate of dicyclohexylurea (DCU) will begin to form.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter off the DCU precipitate.
- Wash the precipitate with a small amount of fresh solvent.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-NO₂-NHPI active ester.
- The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of a 4-NO₂-NHPI Ester with an Aryl Halide

This protocol is a representative example of a modern C-C bond-forming reaction using a redox-active ester.

Materials:

- 4-NO₂-NHPI active ester (1.0 eq)
- Aryl bromide or iodide (1.2 eq)
- Nickel catalyst (e.g., NiBr₂·dme) (10 mol%)
- Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) (10 mol%)
- Stoichiometric reductant (e.g., Zinc powder or an organic reductant like TDAE) (2.0-3.0 eq)

[7][9]

- Anhydrous, degassed solvent (e.g., Dimethylacetamide (DMA) or Dimethylformamide (DMF))
- Schlenk flask or glovebox
- Stir bar

Procedure:

- Inside a glovebox or under an inert atmosphere, add the nickel catalyst, ligand, and reductant to a Schlenk flask.
- Add the 4-NO₂-NHPI active ester and the aryl halide to the flask.
- Add the anhydrous, degassed solvent via syringe.
- Seal the flask and stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) for 12-24 hours.
- Monitor the reaction by GC-MS or LC-MS to determine conversion.
- Upon completion, quench the reaction by exposing it to air and diluting with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
- Wash the filter cake with additional solvent.
- The combined organic phases can be washed with water or brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel.

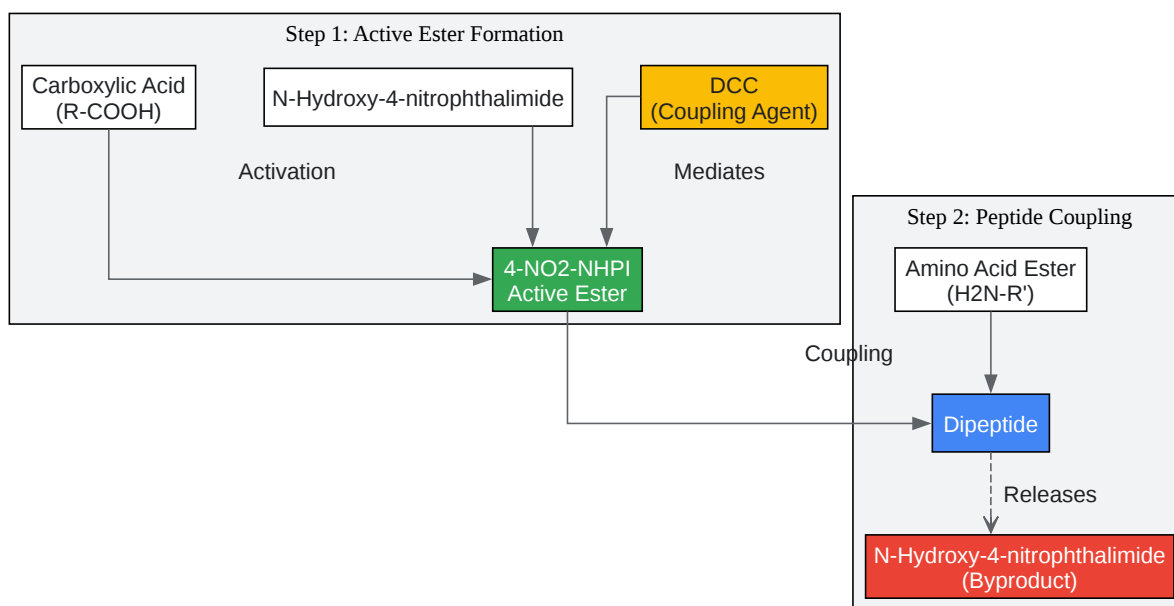
Data Presentation

The following table summarizes typical reaction parameters for coupling reactions involving N-hydroxyphthalimide derivatives. These conditions are generally applicable and can be optimized for specific substrates.

Parameter	Peptide Coupling (Active Ester Formation)	Ni-Catalyzed Decarboxylative Cross-Coupling
Carboxylic Acid Derivative	N-Protected Amino Acid	Aliphatic Carboxylic Acid (as 4-NO ₂ -NHPI Ester)
Coupling Partner	Amino Acid Ester or Peptide	Aryl Halide (Br, I) or Vinyl Halide
Key Reagent/Catalyst	DCC, DIC, or other carbodiimides	Ni(II) salt (e.g., NiBr ₂ ·dme), Ligand (e.g., dtbbpy)
Additive	N-Hydroxy-4-nitrophthalimide	-
Stoichiometric Reagent	-	Reductant (e.g., Zn, Mn, TDAE)
Solvent	DCM, THF, DMF, Ethyl Acetate	DMA, DMF, Acetonitrile
Temperature	0 °C to Room Temperature	Room Temperature to 80 °C
Typical Yield	High (often >90%)	Good to Excellent (60-95%)
Key Advantage	Minimization of Racemization	High Functional Group Tolerance

Visualizations

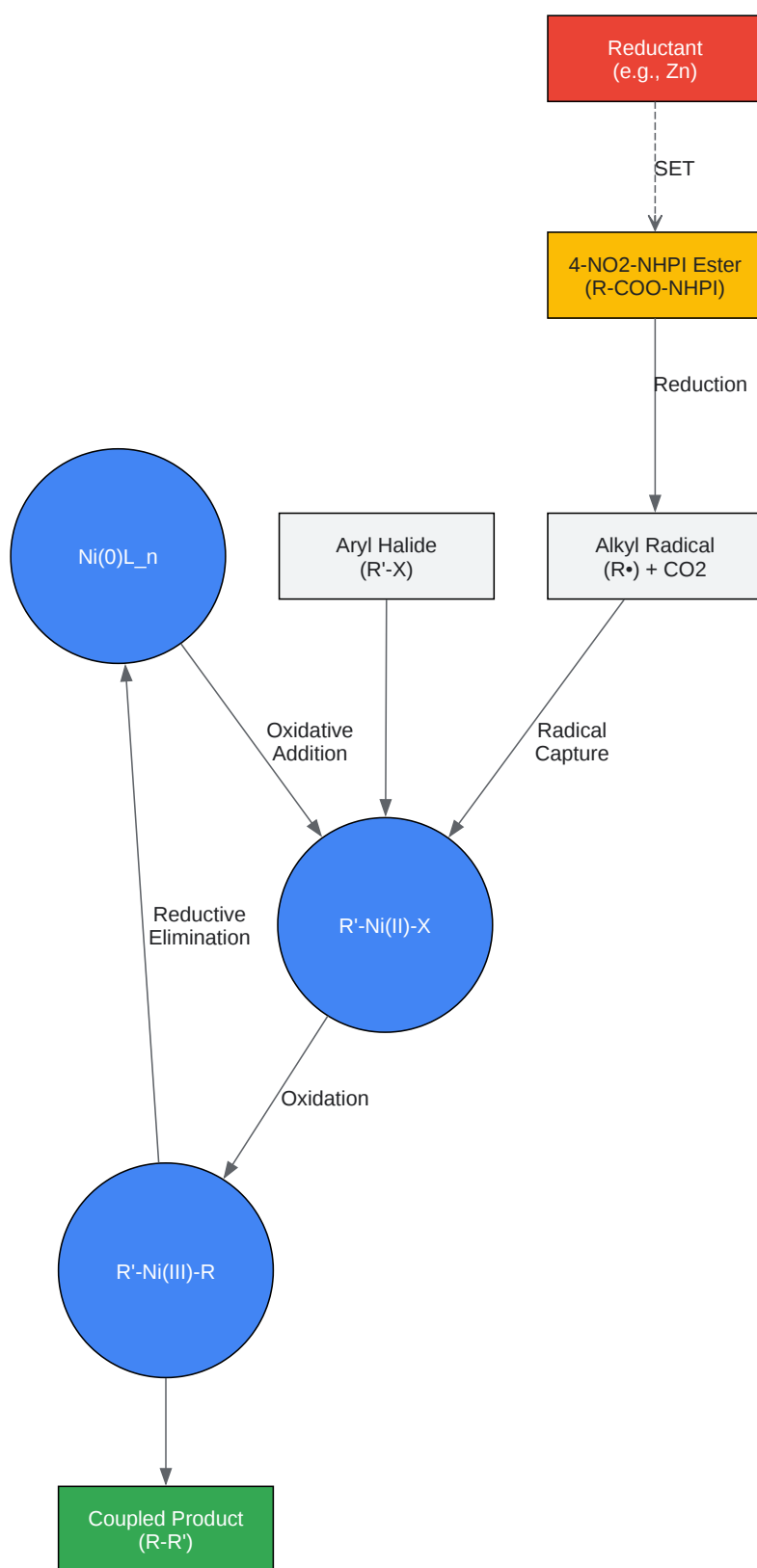
Workflow for Active Ester Formation and Peptide Coupling



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Caption: General workflow for peptide synthesis using **N-Hydroxy-4-nitrophthalimide**.

Catalytic Cycle for Decarboxylative Cross-Coupling



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